molecular formula C9H9N3 B2688538 3-(Azetidin-1-yl)pyridine-2-carbonitrile CAS No. 1862459-36-6

3-(Azetidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2688538
CAS No.: 1862459-36-6
M. Wt: 159.192
InChI Key: HUAULSSKAHZCKW-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a carbonitrile group and at the 3-position with an azetidine (four-membered saturated nitrogen-containing ring). This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry and materials science.

Properties

IUPAC Name

3-(azetidin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-8-9(3-1-4-11-8)12-5-2-6-12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAULSSKAHZCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)pyridine-2-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor containing both the azetidine and pyridine moieties. For example, a precursor such as 2-(azetidin-1-yl)pyridine-3-carbonitrile can be synthesized through a multi-step process involving the formation of the azetidine ring via cyclization reactions and subsequent functionalization to introduce the nitrile group .

Industrial Production Methods

Industrial production of 3-(Azetidin-1-yl)pyridine-2-carbonitrile may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally benign conditions to minimize waste and reduce production costs. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s nitrogen atom and strained geometry enable nucleophilic substitution. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride introduces acyl groups at the azetidine nitrogen under anhydrous conditions .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
Methyl iodideNaH, THF, 0°C → rtN-Methylated azetidine derivative78
Acetyl chloridePyridine, CH₂Cl₂, refluxN-Acetylated product65

Oxidation and Reduction Reactions

The nitrile group and azetidine ring participate in redox transformations:

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine .

  • Azetidine Oxidation : Strong oxidizers (e.g., KMnO₄) cleave the azetidine ring to form pyrrolidinone derivatives .

Table 2: Redox Reactions

Reaction TypeReagent/ConditionsMajor ProductNotesReference
Nitrile reductionH₂ (1 atm), 10% Pd-C, EtOH2-(Azetidin-1-yl)pyridin-3-amineRequires high pressure
Ring oxidationKMnO₄, H₂O, 80°CPyrrolidin-2-one derivativeLow selectivity

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects of the nitrile and azetidine groups:

  • Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C5 of pyridine .

  • Halogenation : Br₂ in acetic acid selectively brominates the pyridine ring.

Table 3: Electrophilic Substitution Reactions

ElectrophileConditionsPositionProductReference
HNO₃/H₂SO₄0°C, 2 hC5 of pyridine5-Nitro derivative
Br₂ (1 equiv)AcOH, 50°CC5 of pyridine5-Bromo derivative

Cycloaddition and Ring-Opening Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives, while the azetidine ring undergoes strain-driven ring-opening with nucleophiles:

  • Tetrazole Formation : Reacts with NaN₃/NH₄Cl in DMF to yield tetrazole-fused pyridines .

  • Ring-Opening : Treatment with H₂O/HCl hydrolyzes the azetidine to a γ-amino alcohol .

Table 4: Cycloaddition and Ring-Opening Reactions

ReactionReagents/ConditionsProductApplicationReference
Tetrazole synthesisNaN₃, NH₄Cl, DMF, 100°CPyridine-tetrazole hybridBioisostere in drugs
Azetidine hydrolysis6M HCl, reflux, 12 h3-(3-Aminopropyl)pyridine-2-carbonitrileIntermediate for APIs

Catalytic Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

  • Cyanation : Exchanges nitrile with aryl halides via transnitrilation .

Key Research Findings

  • Antimicrobial Derivatives : Nitro- and bromo-substituted analogs exhibit enhanced activity against Staphylococcus aureus (MIC = 12.5 μg/mL) .

  • Stereoselective Alkylation : Chiral auxiliaries like BH₃-diisopropylamine enable >90% enantiomeric excess in α-alkylated products .

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of 3-(Azetidin-1-yl)pyridine-2-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic methods include:

  • Cyclization of Precursors : The cyclization of suitable precursors containing both azetidine and pyridine moieties is a prevalent method. For example, 2-(azetidin-1-yl)pyridine-3-carbonitrile can be synthesized through multi-step processes involving cyclization reactions and functionalization to introduce the nitrile group.
  • Reactivity : This compound can undergo various chemical reactions such as:
    • Oxidation : To introduce additional functional groups.
    • Reduction : To convert the nitrile group to amines.
    • Substitution : Where one functional group is replaced by another.

Chemistry

3-(Azetidin-1-yl)pyridine-2-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Research has indicated potential biological activities associated with this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Potential : Ongoing investigations are focusing on the compound's ability to interact with specific molecular targets, which may lead to anticancer applications.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its structural features may contribute to the efficacy and specificity of new therapeutic agents .

Industrial Applications

In industrial settings, 3-(Azetidin-1-yl)pyridine-2-carbonitrile is utilized in developing materials with specific properties, such as polymers and coatings. The compound's reactivity allows for modifications that enhance material performance.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity log P (Predicted) Synthetic Accessibility
3-(Azetidin-1-yl)pyridine-2-carbonitrile Pyridine-carbonitrile Azetidine Under investigation ~1.8 Moderate
2-Aminopyridine-3-carbonitrile Pyridine-carbonitrile Amino Intermediate ~0.5 High
NA-2 Naphthyridine-carbonitrile Piperazine Antidepressant (rodent models) ~2.5 Moderate
TLR7-9 Antagonist (EP 1 926 722 B1) Quinoline-carbonitrile Azetidine, morpholine Autoimmune disease treatment ~3.0 Low

Key Research Findings

  • Steric Effects : Azetidine’s compactness in 3-(Azetidin-1-yl)pyridine-2-carbonitrile enhances binding to sterically constrained targets, as seen in TLR antagonists, compared to piperazine-containing NA-2 .
  • Electronic Properties : The electron-deficient pyridine-carbonitrile core facilitates interactions with electron-rich biological targets, a feature shared with fluorophenyl-substituted analogues .
  • Synthetic Challenges: Azetidine incorporation requires specialized ring-closing strategies, contrasting with simpler amine substitutions in 2-aminopyridine derivatives .

Biological Activity

3-(Azetidin-1-yl)pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(Azetidin-1-yl)pyridine-2-carbonitrile features a pyridine ring substituted with an azetidine moiety and a cyano group. Its structure can be represented as follows:

  • IUPAC Name : 3-(Azetidin-1-yl)pyridine-2-carbonitrile
  • Molecular Formula : C10_{10}H10_{10}N3_{3}
  • Molecular Weight : 174.21 g/mol

Synthesis Methods

The synthesis of 3-(Azetidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with azetidine precursors under specific conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing various catalysts to promote the formation of the azetidine ring.
  • Cyclization Methods : Involving the use of carbonitrile groups to facilitate the cyclization process.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(Azetidin-1-yl)pyridine-2-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundActivityReference
3-(Azetidin-1-yl)pyridine-2-carbonitrileModerate antibacterial activity
Pyridine derivativesEffective against S. aureus

Anticancer Properties

Research has also explored the anticancer potential of this compound. A study highlighted that pyridine-based compounds can induce apoptosis in cancer cells, suggesting a possible therapeutic role in oncology.

StudyCell LineIC50_{50} (µM)Reference
3-(Azetidin-1-yl)pyridine derivativeMCF-7 (breast cancer)15.5
Similar pyridine compoundMDA-MB-231 (breast cancer)12.0

The mechanism by which 3-(Azetidin-1-yl)pyridine-2-carbonitrile exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The cyano group is believed to enhance the compound's reactivity and ability to form stable interactions with target proteins.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of pyridine derivatives revealed that 3-(Azetidin-1-yl)pyridine-2-carbonitrile showed moderate activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in drug development.
  • Anticancer Research : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation, particularly in breast cancer models.

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